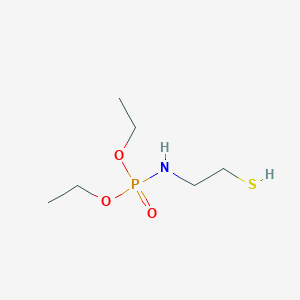
Diethyl N-(2-sulfanylethyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethoxy(2-mercaptoethylamino)phosphine oxide is a compound that belongs to the class of aminophosphine oxides These compounds are characterized by the presence of both amino and phosphine oxide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethoxy(2-mercaptoethylamino)phosphine oxide typically involves the reaction of diethoxyphosphine with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5O)2P+HSCH2CH2NH2→(C2H5O)2P(O)SCH2CH2NH2
Industrial Production Methods: In an industrial setting, the production of diethoxy(2-mercaptoethylamino)phosphine oxide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol, and the reaction is typically carried out at elevated temperatures.
化学反应分析
Types of Reactions: Diethoxy(2-mercaptoethylamino)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Diethoxy(2-mercaptoethylamino)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of diethoxy(2-mercaptoethylamino)phosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These interactions can lead to the formation of coordination complexes with metals or the modification of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.
相似化合物的比较
- Dimethylphosphine oxide
- Diphenylphosphine oxide
- Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
Comparison: Diethoxy(2-mercaptoethylamino)phosphine oxide is unique due to the presence of both amino and mercapto groups, which provide additional sites for chemical modification and interaction. This distinguishes it from other phosphine oxides, which may lack these functional groups and, consequently, have different reactivity and applications.
属性
CAS 编号 |
77713-15-6 |
|---|---|
分子式 |
C6H16NO3PS |
分子量 |
213.24 g/mol |
IUPAC 名称 |
2-(diethoxyphosphorylamino)ethanethiol |
InChI |
InChI=1S/C6H16NO3PS/c1-3-9-11(8,10-4-2)7-5-6-12/h12H,3-6H2,1-2H3,(H,7,8) |
InChI 键 |
OMAAWZXDBQEZIM-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(NCCS)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


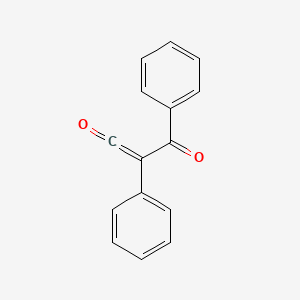
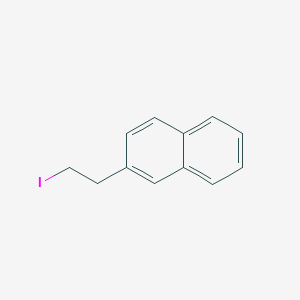
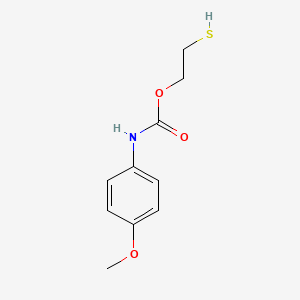
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
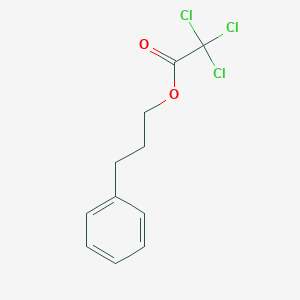
![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
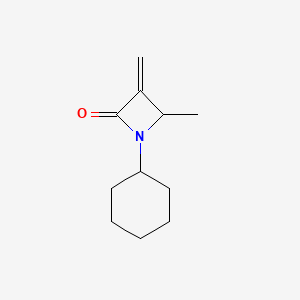
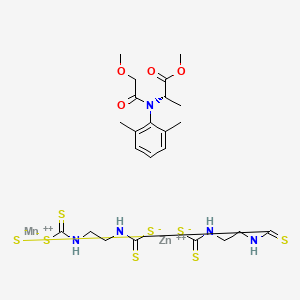
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
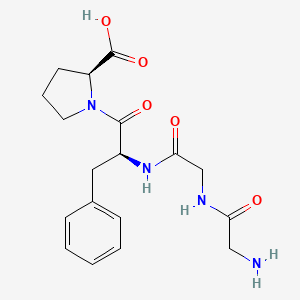
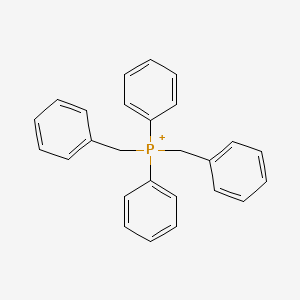
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
